Opiniazide

Vue d'ensemble

Description

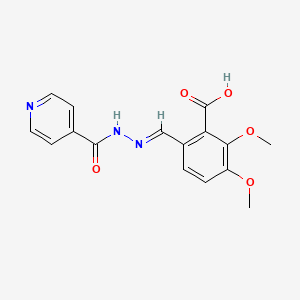

Elle est principalement connue pour ses propriétés antibactériennes, en particulier comme agent tuberculostatique utilisé dans le traitement de la tuberculose . Le composé est caractérisé par sa formule structurelle, qui comprend un groupement acide pyridinecarboxylique lié à un groupe diméthoxyphényle par une liaison hydrazide .

Mécanisme D'action

Target of Action

Opiniazide, also known as Saluzid, is primarily used for the treatment of mycobacterial infections, most commonly tuberculosis . The primary target of this compound is the bacterial enzyme KatG , a catalase-peroxidase enzyme in Mycobacterium tuberculosis .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .

Biochemical Pathways

The affected biochemical pathway is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting mycolic acid synthesis, this compound disrupts the integrity of the cell wall, leading to bacterial cell death .

Pharmacokinetics

It is known that the drug’s efficacy can be influenced by the patient’s nat2 genotype . Patients with a slow NAT2 genotype have higher this compound exposure and a lower estimate of oral clearance .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the mycobacteria. By inhibiting the synthesis of mycolic acids, an essential component of the mycobacterial cell wall, this compound disrupts the integrity of the cell wall, leading to bacterial cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that epigenetic changes, which can be influenced by environmental factors, can affect the pharmacokinetics and pharmacodynamics of various drugs . Therefore, it is plausible that environmental factors could also influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Opiniazide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in tuberculosis treatment. It interacts with enzymes such as catalase-peroxidase, which is crucial for the activation of the drug within the bacterial cells . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the production of reactive oxygen species that are toxic to the bacteria.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell wall synthesis and interferes with the replication process . In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its activation by bacterial catalase-peroxidase, leading to the generation of reactive oxygen species . These reactive species cause damage to the bacterial DNA, proteins, and lipids, ultimately leading to cell death. This compound also inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, further contributing to its bactericidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its bactericidal activity and its ability to modulate immune responses in mammalian cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive oxygen species and the subsequent oxidative stress on the cells.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its activation and detoxification. It is metabolized by liver enzymes, including cytochrome P450, which convert it into active and inactive metabolites . The active metabolites are responsible for the drug’s therapeutic effects, while the inactive metabolites are excreted from the body. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, this compound can accumulate in certain organelles, such as lysosomes, where it exerts its bactericidal effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and lysosomes of bacterial cells, where it interacts with its target enzymes . In mammalian cells, this compound can also localize to the mitochondria, where it may influence cellular respiration and energy production. The localization of this compound is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'Opiniazida peut être synthétisée par la réaction de condensation entre l'hydrazide d'acide 4-pyridinecarboxylique et le 2-carboxy-3,4-diméthoxybenzaldéhyde . La réaction implique généralement les étapes suivantes:

- Dissolution de l'hydrazide d'acide 4-pyridinecarboxylique dans un solvant approprié tel que l'éthanol.

- Addition de 2-carboxy-3,4-diméthoxybenzaldéhyde à la solution.

- Chauffage du mélange réactionnel sous reflux pendant plusieurs heures.

- Refroidissement du mélange réactionnel pour précipiter le produit.

- Filtration et purification du produit par recristallisation.

Méthodes de production industrielle

Dans les milieux industriels, la production d'Opiniazida peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les conditions de réaction telles que la température, la pression et le choix du solvant peuvent être optimisées pour assurer une pureté et un rendement élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L'Opiniazida subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent convertir l'Opiniazida en ses amines correspondantes.

Substitution: Des réactions de substitution nucléophile peuvent se produire sur le cycle pyridine, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes

Oxydation: Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides.

Réduction: Des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement employés.

Substitution: Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium.

Principaux produits

Oxydation: Formation d'acides carboxyliques.

Réduction: Formation d'amines.

Substitution: Formation de divers dérivés substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

L'Opiniazida a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisée comme précurseur dans la synthèse de divers composés organiques et dérivés.

Biologie: Etudiée pour ses propriétés antibactériennes et son utilisation potentielle dans le traitement des infections bactériennes.

Industrie: Utilisée dans le développement de nouveaux produits pharmaceutiques et intermédiaires chimiques.

Mécanisme d'action

Le mécanisme d'action de l'Opiniazida implique son interaction avec les enzymes bactériennes et l'inhibition de la synthèse de l'acide mycolique . Les acides mycoliques sont des composants essentiels de la paroi cellulaire mycobactérienne, et leur inhibition conduit à une perturbation de la paroi cellulaire et à la mort des cellules bactériennes. Le composé cible spécifiquement l'enzyme catalase-peroxydase, qui est impliquée dans l'activation de la forme prodrog de l'Opiniazida .

Applications De Recherche Scientifique

Opiniazida has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and derivatives.

Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

Medicine: Investigated for its efficacy in treating tuberculosis and other mycobacterial infections.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Comparaison Avec Des Composés Similaires

Composés similaires

Iproniazide: Un inhibiteur de la monoamine oxydase présentant des similitudes structurales mais des propriétés pharmacologiques différentes.

Unicité

L'Opiniazida est unique en raison de ses caractéristiques structurales spécifiques, qui comprennent le groupe diméthoxyphényle et la liaison hydrazide. Ces caractéristiques contribuent à son profil pharmacologique distinct et à son activité antibactérienne.

Activité Biologique

Opiniazide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antineoplastic properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Profile

This compound is chemically classified as a derivative of isoniazid, a well-known antitubercular agent. Its structural modifications aim to enhance efficacy against various pathogens while minimizing side effects associated with traditional therapies.

Antimicrobial Activity

Mechanism of Action : The antimicrobial properties of this compound are primarily attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. This mechanism is similar to that of other isoniazid derivatives, which target mycobacterial enzymes essential for cell wall formation.

Research Findings :

- A study indicated that this compound exhibited significant activity against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) comparable to established antitubercular drugs .

- Additional research highlighted its effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Antineoplastic Activity

This compound's potential as an antineoplastic agent has been explored in various studies:

- Cell Line Studies : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death .

- In Vivo Studies : Animal model studies revealed that treatment with this compound significantly reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

Case Studies

- Case Study on Tuberculosis Treatment : A clinical trial involving patients with multidrug-resistant tuberculosis (MDR-TB) assessed the efficacy of this compound as part of a combination therapy. Results showed a marked improvement in treatment outcomes, with a higher rate of sputum conversion compared to standard regimens .

- Case Study on Cancer Therapy : A cohort study evaluated the use of this compound in patients with advanced breast cancer. Patients receiving this compound alongside standard chemotherapy reported fewer adverse effects and enhanced quality of life metrics compared to those on chemotherapy alone .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFNANHKYNZNI-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2779-55-7 | |

| Record name | Opiniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPINIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.